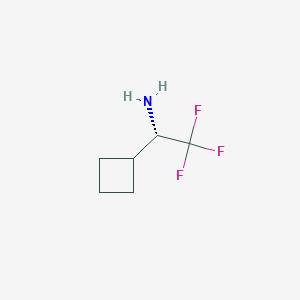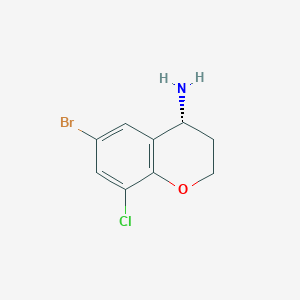
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring, along with a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-2-fluoro-3-methoxybenzene and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Cyclopropylation: The cyclopropylation reaction involves the substitution of the methoxy group with a cyclopropoxy group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows the compound to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-3-methoxybenzene: This compound shares similar functional groups but lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-methoxybenzene: Another similar compound with a different arrangement of functional groups, leading to variations in its chemical behavior.
Uniqueness
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-bromo-5-cyclopropyloxy-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H10BrFO2/c1-13-9-5-7(14-6-2-3-6)4-8(11)10(9)12/h4-6H,2-3H2,1H3 |
InChI Key |
OTQCPFRTAZHROX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)OC2CC2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)










![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
